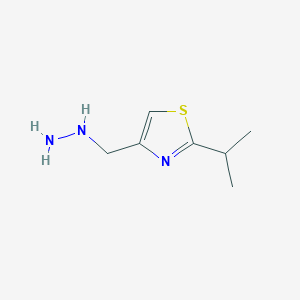
4-(Hydrazinylmethyl)-2-isopropylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydrazinylmethyl)-2-isopropylthiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hydrazinylmethyl group and an isopropyl group attached to the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)-2-isopropylthiazole typically involves the reaction of thiazole derivatives with hydrazine derivatives. One common method includes the reaction of 2-isopropylthiazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydrazinylmethyl)-2-isopropylthiazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Hydrazinylmethyl)-2-isopropylthiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(Hydrazinylmethyl)-2-isopropylthiazole is not fully understood but is believed to involve interactions with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiazole ring may also play a role in binding to specific receptors or enzymes, contributing to the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydrazinylmethyl)thiazole: Lacks the isopropyl group, which may affect its reactivity and bioactivity.
2-Isopropylthiazole: Lacks the hydrazinylmethyl group, which may reduce its potential for forming hydrogen bonds and interacting with biological targets.
Thiazole: The simplest member of the thiazole family, lacking both the hydrazinylmethyl and isopropyl groups.
Uniqueness
4-(Hydrazinylmethyl)-2-isopropylthiazole is unique due to the presence of both the hydrazinylmethyl and isopropyl groups, which may enhance its reactivity and bioactivity compared to simpler thiazole derivatives
Propiedades
Fórmula molecular |
C7H13N3S |
|---|---|
Peso molecular |
171.27 g/mol |
Nombre IUPAC |
(2-propan-2-yl-1,3-thiazol-4-yl)methylhydrazine |
InChI |
InChI=1S/C7H13N3S/c1-5(2)7-10-6(3-9-8)4-11-7/h4-5,9H,3,8H2,1-2H3 |
Clave InChI |
JMPWWTVGISDSOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=CS1)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12959436.png)
![Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12959451.png)





![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate](/img/structure/B12959483.png)



![Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper](/img/structure/B12959509.png)


